molecular formula C13H17NO2 B8217033 (S)-methyl 1-benzylpyrrolidine-3-carboxylate

(S)-methyl 1-benzylpyrrolidine-3-carboxylate

Cat. No.: B8217033
M. Wt: 219.28 g/mol
InChI Key: GDWFCUOFVSNTTG-LBPRGKRZSA-N
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Description

(S)-methyl 1-benzylpyrrolidine-3-carboxylate is an organic compound with the molecular formula C14H19NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 1-benzylpyrrolidine-3-carboxylate typically involves the reaction of benzylamine with an appropriate ester or acid derivative. One common method is the reaction of benzylamine with methyl 3-pyrrolidinecarboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 1-benzylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(S)-methyl 1-benzylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which (S)-methyl 1-benzylpyrrolidine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are critical to the biological process being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-benzylpyrrolidine-3-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.

    1-Benzylpyrrolidine-3-carboxylic acid: The carboxylic acid derivative of the compound.

    3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: A related compound with a hydroxymethyl group.

Uniqueness

(S)-methyl 1-benzylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties. Its methyl ester group and (S)-configuration may influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (3S)-1-benzylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWFCUOFVSNTTG-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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